molecular formula C19H24ClNO5 B138507 (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride CAS No. 18559-59-6

(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride

Cat. No.: B138507
CAS No.: 18559-59-6
M. Wt: 381.8 g/mol
InChI Key: UHSXRTHJCJGEKG-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride, also known as tretoquinol, is a non-selective beta-2 adrenergic receptor agonist. It is primarily used as a bronchodilator for the treatment of asthma and other respiratory conditions. The compound is marketed under various trade names, including Inolin, and is also an ingredient in some over-the-counter cold and flu medications .

Mechanism of Action

Trimethoquinol, also known as Triquinol, is a small molecule drug that has been used therapeutically for the treatment of various respiratory diseases . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on Trimethoquinol’s action.

Target of Action

Trimethoquinol primarily targets the β2-adrenergic receptor . The β2-adrenergic receptor is a cell membrane-spanning beta-adrenergic receptor that interacts with epinephrine, a hormone and neurotransmitter. Its activation leads to a cascade of events which results in bronchodilation.

Mode of Action

Trimethoquinol acts as a β2-adrenergic receptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, Trimethoquinol binds to the β2-adrenergic receptor, activating it, which leads to bronchodilation, a widening of the air passages in the lungs, allowing for increased airflow.

Biochemical Pathways

Upon activation of the β2-adrenergic receptor, a series of biochemical reactions are triggered. These reactions involve the conversion of ATP to cAMP via the enzyme adenylate cyclase. The increase in cAMP levels leads to the relaxation of smooth muscle in the airways, resulting in bronchodilation .

Pharmacokinetics

The pharmacokinetics of Trimethoquinol involves its absorption, distribution, metabolism, and excretion (ADME). It is known that Trimethoquinol is excreted in urine either as a free form or as phase-II conjugates (glucuronide and sulfate) .

Result of Action

The primary result of Trimethoquinol’s action is bronchodilation . By activating the β2-adrenergic receptor, Trimethoquinol causes the relaxation of smooth muscle in the airways. This leads to the widening of the air passages, allowing for increased airflow and improved respiratory function.

Action Environment

The action of Trimethoquinol can be influenced by various environmental factors. For instance, it has been listed on the World Anti-Doping Agency Prohibited List since January 2019 . Despite this, it continues to be used therapeutically for the treatment of asthma and as an ingredient in over-the-counter cold and flu medications .

Safety and Hazards

Trimethoquinol is used in the treatment of asthma and as an ingredient in over-the-counter medications . Side effects may include palpitations, headache, nausea, and loss of appetite . Continuous use may lead to arrhythmia . Caution is advised for patients with hyperthyroidism, hypertension, heart disease, and diabetes .

Biochemical Analysis

Biochemical Properties

Trimethoquinol plays a significant role in biochemical reactions, particularly in its interaction with adrenergic receptors. It has been shown to interact with human β1- and β3-adrenergic receptors, exhibiting high binding affinities and potencies . These interactions are crucial for its bronchodilator effects, as it activates these receptors to induce relaxation of bronchial smooth muscles. Additionally, Trimethoquinol interacts with enzymes involved in its metabolism, such as glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and excretion .

Cellular Effects

Trimethoquinol influences various types of cells and cellular processes. In bronchial smooth muscle cells, it induces relaxation by activating β-adrenergic receptors, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent muscle relaxation. This compound also affects cell signaling pathways, particularly those involving adrenergic receptors, which play a role in regulating gene expression and cellular metabolism. Trimethoquinol’s impact on these pathways can lead to changes in gene expression profiles and metabolic activities within the cells .

Molecular Mechanism

The molecular mechanism of Trimethoquinol involves its binding to β-adrenergic receptors, which are G protein-coupled receptors. Upon binding, Trimethoquinol activates these receptors, leading to the activation of adenylate cyclase and an increase in cAMP levels. This cascade results in the relaxation of bronchial smooth muscles. Additionally, Trimethoquinol undergoes metabolic transformations, including glucuronidation and sulfation, which are mediated by specific enzymes. These metabolic processes are essential for its excretion and regulation of its activity within the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trimethoquinol have been observed to change over time. Studies have shown that after administration, Trimethoquinol is rapidly metabolized and excreted, with its parent compound and metabolites detectable in urine. The stability and degradation of Trimethoquinol are influenced by its metabolic pathways, with glucuronide and sulfate conjugates being the predominant forms excreted. Long-term effects on cellular function have been observed, particularly in terms of receptor desensitization and downregulation with prolonged exposure .

Dosage Effects in Animal Models

The effects of Trimethoquinol vary with different dosages in animal models. At therapeutic doses, it effectively induces bronchodilation without significant adverse effects. At higher doses, toxic effects such as tachycardia, hypertension, and central nervous system stimulation have been observed. These threshold effects highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

Trimethoquinol is involved in several metabolic pathways, primarily those related to its conjugation and excretion. It undergoes glucuronidation and sulfation, mediated by enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic transformations facilitate its excretion in urine as glucuronide and sulfate conjugates. The metabolic flux and levels of metabolites are influenced by the activity of these enzymes and the availability of cofactors .

Transport and Distribution

Trimethoquinol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of Trimethoquinol within specific tissues are influenced by these interactions, which can affect its therapeutic efficacy and duration of action .

Subcellular Localization

The subcellular localization of Trimethoquinol is influenced by targeting signals and post-translational modifications. These mechanisms direct Trimethoquinol to specific compartments or organelles within the cell, where it exerts its activity. The localization of Trimethoquinol within subcellular compartments can impact its function and interactions with other biomolecules, contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride can be synthesized through several chemical routes. One common method involves the reaction of 3,4,5-trimethoxybenzyl chloride with tetrahydroisoquinoline in the presence of a base to form the intermediate compound. This intermediate is then subjected to hydroxylation to yield trimethoquinol .

Industrial Production Methods: Industrial production of trimethoquinol typically involves large-scale synthesis using similar chemical routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride is unique due to its non-selective action on beta-2 receptors, which allows it to have a broader range of effects compared to more selective beta-2 agonists. Additionally, its chemical structure allows for various modifications, making it a versatile compound in both research and therapeutic applications .

Properties

IUPAC Name

(1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSXRTHJCJGEKG-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048756
Record name Trimethoquinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18559-59-6
Record name Trimetoquinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18559-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tretoquinol l-form hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethoquinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRETOQUINOL HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298SP836N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride
Reactant of Route 2
(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride
Reactant of Route 3
(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride
Reactant of Route 4
(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride
Reactant of Route 5
(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride
Reactant of Route 6
(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.